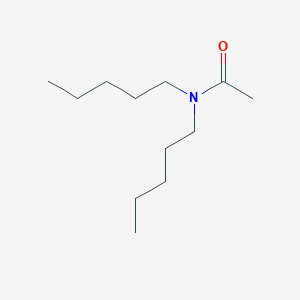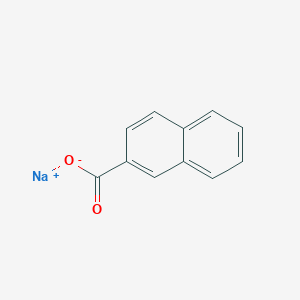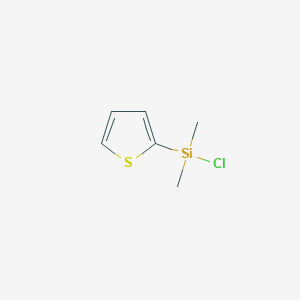
Chlorodimethyl-2-thienylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorodimethyl-2-thienylsilane is a compound that falls within the category of organosilicon compounds, which are characterized by the presence of carbon-silicon bonds. These compounds often exhibit unique properties due to the interaction between the organic moieties and the silicon atom, making them of interest in various chemical applications and studies.
Synthesis Analysis
The synthesis of organosilicon compounds can involve various starting materials and reaction conditions. For instance, the synthesis of related compounds has been achieved by heating dichlorodimethylsilane with nonamethylcyclotrisilazane, leading to an equilibrium between chloroterminated N-methyldimethylsilazane chains and trimeric ring structures . Additionally, the synthesis of disilanes containing chloromethyl groups has been explored, with compounds undergoing intramolecular rearrangement with anhydrous aluminum chloride to yield products such as (trimethylsilyl)(chlorodimethylsilyl)chloromethane .
Molecular Structure Analysis
The molecular structure of organosilicon compounds can be intricate, as demonstrated by the study of trichloro-2-thienyl-diphenylmethylsilane. This compound, which shares a thienyl group with chlorodimethyl-2-thienylsilane, was investigated using single-crystal X-ray diffraction, revealing a complex supramolecular assembly involving various intermolecular interactions . These interactions can significantly influence the physical and chemical properties of the compound.
Chemical Reactions Analysis
Organosilicon compounds can participate in a variety of chemical reactions. For example, photolysis of 2-(α-furyl)-2-(α-thienyl)hexamethyltrisilane, a compound related to chlorodimethyl-2-thienylsilane, led to radical reactions, suggesting that the sulfur atom in the thienyl group can stabilize silyl radicals . This stabilization effect is crucial for understanding the reactivity of chlorodimethyl-2-thienylsilane in radical-mediated processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of organosilicon compounds are influenced by their molecular structure. For instance, (chloromethyl)trimethylsilane, a compound with a chloromethyl group similar to that in chlorodimethyl-2-thienylsilane, has been studied at low temperatures, revealing that the C-Si-C bond angles are affected by the electronegative and steric effects of the Cl atom . These effects can alter the reactivity and stability of the compound, as well as its physical state and behavior under different conditions.
Aplicaciones Científicas De Investigación
Synthesis of Thiophene Derivatives
Chlorodimethyl-2-thienylsilane is pivotal in the synthesis of thiophene derivatives, which are essential in the development of novel materials with potential applications in electronics and photonics. A study highlights the preparation of 2-(thienyl)silanes, including chlorodimethyl-2-thienylsilane derivatives, via metalation of thiophenes and their subsequent reaction with trimethylsilyl chloride. These derivatives are stable and serve as precursors for various chemical modifications, showcasing their adaptability in synthetic chemistry (Gronowitz & Hörnfeldt, 2004).
Modification of Electronic Materials
The application of chlorodimethyl-2-thienylsilane for surface modification of electronic materials is another significant area of research. A study demonstrated the use of a thienylsilane molecular layer on indium tin oxide (ITO) substrates to enhance the electrochemical polymerization process. This modification led to the production of more uniform, conductive films, improving the efficiency of polymer/fullerene solar cells. The study underscores the potential of chlorodimethyl-2-thienylsilane derivatives in optimizing the performance of electronic devices (Rider et al., 2009).
Advanced Material Synthesis
Chlorodimethyl-2-thienylsilane also finds applications in the synthesis of advanced materials, such as nanosized, starlike silicon compounds with potential uses in optoelectronics. The synthesis of these compounds involves the use of chlorodimethyl-2-thienylsilane as a core for constructing molecules with high fluorescence quantum yields. This research opens new avenues for the development of materials with tailored optical properties for use in light-emitting devices (Ishikawa et al., 2001).
Safety And Hazards
Direcciones Futuras
While specific future directions for Chlorodimethyl-2-thienylsilane are not mentioned in the retrieved papers, there are general trends in the field of chemistry. For instance, advances in drug delivery systems are being made, with a focus on specifically targeting the cells involved in the initiation and progression of diseases . Additionally, artificial intelligence is being increasingly used in chemistry, with machine learning techniques being applied in chemoinformatics analyses .
Propiedades
IUPAC Name |
chloro-dimethyl-thiophen-2-ylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClSSi/c1-9(2,7)6-4-3-5-8-6/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPVFYAOAUKMFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CS1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClSSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447607 |
Source


|
| Record name | Chloro(dimethyl)(thiophen-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorodimethyl-2-thienylsilane | |
CAS RN |
18139-63-4 |
Source


|
| Record name | Chloro(dimethyl)(thiophen-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4-Methylquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B96086.png)
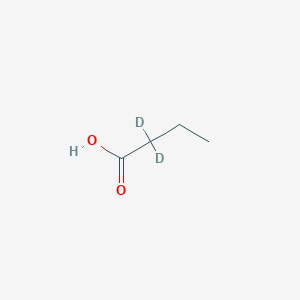
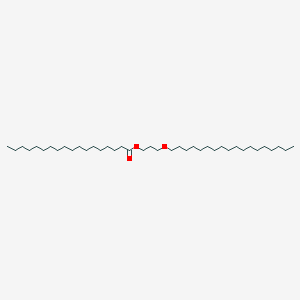

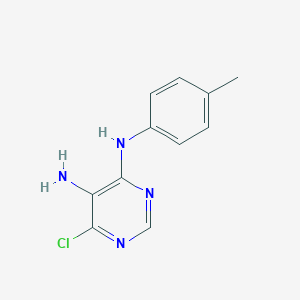
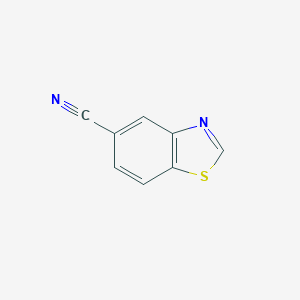
![2-[4-(2-[1,1'-Biphenyl]-4-ylvinyl)phenyl]benzoxazole](/img/structure/B96099.png)
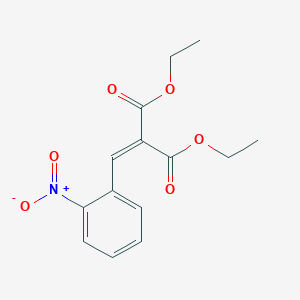
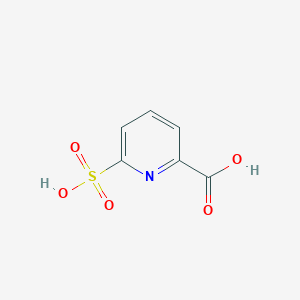
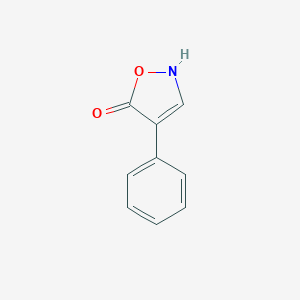
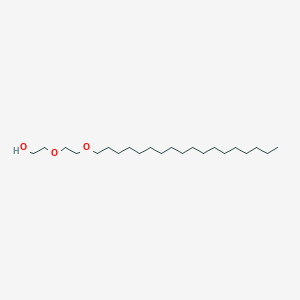
![2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic Acid](/img/structure/B96115.png)
